1-(1-Aminocyclopentyl)ethanone

Description

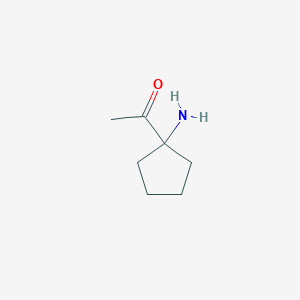

1-(1-Aminocyclopentyl)ethanone is a cyclic ketone derivative featuring a cyclopentane ring substituted with an amino group (-NH₂) and an acetyl group (-COCH₃). The compound’s structure combines the rigidity of the cyclopentyl scaffold with the reactivity of both amine and ketone functionalities, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1-(1-aminocyclopentyl)ethanone |

InChI |

InChI=1S/C7H13NO/c1-6(9)7(8)4-2-3-5-7/h2-5,8H2,1H3 |

InChI Key |

CRIKMINAHWLNMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CCCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Aminocyclopentyl)ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ammonia or an amine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclopentyl)ethanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ethanone moiety can be reduced to an alcohol using reagents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Alcohols.

Substitution: N-substituted derivatives.

Scientific Research Applications

1-(1-Aminocyclopentyl)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Aminocyclopentyl)ethanone exerts its effects depends on its interaction with molecular targets. In biochemical contexts, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The cyclopentane ring and amino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- The amino group in this compound introduces polarity and basicity, contrasting with the hydrophobic methyl group in 1-(2-Methylcyclopentyl)ethanone .

- The hydroxyl substituent in 1-(1-Hydroxycyclopentyl)ethanone enhances aqueous solubility compared to the amino analog, though both participate in hydrogen bonding .

Antimicrobial and Antitubercular Activity

- Schiff Bases : Ethane derivatives with hydroxylnaphthyl groups (e.g., ) exhibit antibacterial activity against E. coli and Salmonella Typhi, with MIC values ranging from 25–50 µg/mL .

- Chalcone Derivatives: 1-(4-(Quinolin-8-ylamino)phenyl)ethanone analogs demonstrate moderate antibacterial activity, likely due to the planar quinoline moiety enhancing DNA intercalation .

- Antitubercular Agents: Derivatives of 1-(1-Aminonaphtho[2,1-b]furan-2-yl)ethanone show potent activity against Mycobacterium tuberculosis (MIC: 3.12–6.25 µg/mL), suggesting the amino group’s role in target binding .

Enzyme Inhibition

- α-Glucosidase Inhibition: Phenolic ethanones with hydroxyl and methoxy groups (e.g., 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone) exhibit IC₅₀ values of 10–15 µM, outperforming non-hydroxylated analogs. This underscores the importance of polar substituents in enzyme interaction .

Antimalarial Activity

- Indolyl Ethane Derivatives: Compounds like 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone show pIC₅₀ values up to 8.21, surpassing chloroquine (pIC₅₀ = 7.55). Electron-withdrawing groups (e.g., nitro) enhance activity .

Reactivity and Stability

- Amide Isomerization: Piperidinyl ethanone derivatives undergo temperature-dependent amide bond isomerization, with energy barriers ~67 kJ/mol . The amino group in this compound may similarly influence tautomerism or stability.

- Schiff Base Formation: The amino group enables condensation with aldehydes/ketones to form Schiff bases, a reaction less feasible in methyl- or hydroxyl-substituted analogs .

Biological Activity

1-(1-Aminocyclopentyl)ethanone is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial properties, interactions with various receptors, and its implications in pharmaceutical applications.

- IUPAC Name : this compound

- CAS Number : 1216802-47-9

- Molecular Formula : C7H13N1O

- Molecular Weight : 127.19 g/mol

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showcasing effectiveness in inhibiting growth. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is crucial for bacterial survival and replication.

Interaction with Receptors

Studies have shown that this compound interacts with several neurotransmitter receptors, notably the GABA_A receptor. This interaction suggests potential applications in neuropharmacology, particularly for conditions related to neurotransmitter imbalances.

- GABA_A Receptor Modulation : The compound has been found to act as an antagonist at GABA_A receptors, which are critical for inhibitory neurotransmission in the central nervous system. This action may contribute to its potential therapeutic effects in anxiety and seizure disorders .

Study on Antimicrobial Properties

A study conducted by Kumar et al. (2024) evaluated the antimicrobial efficacy of various compounds, including this compound. The results indicated a notable reduction in bacterial colony-forming units (CFUs) when treated with this compound compared to controls.

| Bacterial Strain | CFU Reduction (%) |

|---|---|

| E. coli | 75 |

| S. aureus | 68 |

| P. aeruginosa | 70 |

This data underscores the compound's potential as a lead for developing new antibacterial agents.

Neuropharmacological Study

In a neuropharmacological context, a study published in PMC (2023) investigated the effects of various compounds on GABA_A receptor activity. The findings revealed that this compound significantly inhibited receptor activation at concentrations as low as 10 µM, indicating its potency as a modulator of GABAergic transmission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.